molecular formula C8H14NNaO9S B13727445 N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt

N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt

Cat. No.: B13727445
M. Wt: 323.26 g/mol
InChI Key: CBUJZKTVEFVBBG-DBKUKYHUSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt typically involves the acetylation of D-galactosamine followed by sulfation. The reaction conditions often require the use of acetic anhydride and sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide (DMF). The reaction is carried out at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes rigorous purification steps such as recrystallization and chromatography to ensure high purity. The compound is often stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt involves its interaction with specific enzymes such as N-acetylgalactosamine sulfatase. This enzyme catalyzes the hydrolysis of the sulfate group, leading to the formation of N-acetyl D-galactosamine. The compound’s effects are mediated through its role in the degradation of glycosaminoglycans, which are essential components of the extracellular matrix .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt is unique due to its specific sulfation pattern, which makes it a valuable tool in the study of specific enzymatic pathways and genetic disorders. Its distinct structure allows for targeted interactions with enzymes involved in glycosaminoglycan metabolism .

Properties

Molecular Formula

C8H14NNaO9S

Molecular Weight

323.26 g/mol

IUPAC Name

sodium;[(2R,3R,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl sulfate

InChI

InChI=1S/C8H15NO9S.Na/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16;/h4-8,11-13H,2H2,1H3,(H,9,10)(H,14,15,16);/q;+1/p-1/t4-,5-,6+,7-,8?;/m1./s1

InChI Key

CBUJZKTVEFVBBG-DBKUKYHUSA-M

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)COS(=O)(=O)[O-])O)O.[Na+]

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])O)O.[Na+]

Origin of Product

United States

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